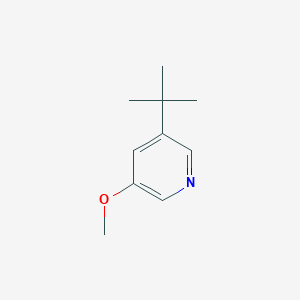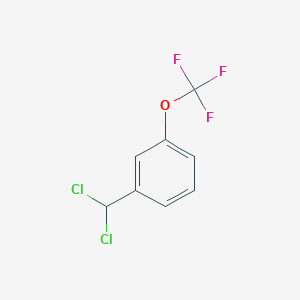
1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol is a chemical compound known for its unique structure and properties It features a tetrazole ring substituted with a 5-chloro-2-methylphenyl group and a thiol group at the 5-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol typically involves the reaction of 5-chloro-2-methylphenyl isocyanate with sodium azide, followed by the addition of hydrogen sulfide. The reaction conditions often include:
Temperature: Moderate to high temperatures (e.g., 80-120°C)
Solvent: Common solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)
Catalysts: Phase transfer catalysts such as tetraalkylammonium halides
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like ethanol or water.
Major Products:
Oxidation: Disulfides, sulfonic acids
Reduction: Amines, thiols
Substitution: Azides, thioureas
Wissenschaftliche Forschungsanwendungen
1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to disrupt microbial cell walls.
Medicine: Explored for its potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiol group can form covalent bonds with cysteine residues in proteins, leading to inhibition or modulation of enzyme activity. The tetrazole ring can also participate in hydrogen bonding and π-π interactions, enhancing its binding affinity to target molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-(5-Chloro-2-methylphenyl)piperazine
- 5-Chloro-2-methylphenyl isocyanate
- 5-Chloro-2-methylphenyl hydrazine
Comparison: 1-(5-Chloro-2-methylphenyl)-1H-tetrazole-5-thiol is unique due to its combination of a tetrazole ring and a thiol group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it offers a broader range of applications and potential for chemical modifications.
Eigenschaften
Molekularformel |
C8H7ClN4S |
|---|---|
Molekulargewicht |
226.69 g/mol |
IUPAC-Name |
1-(5-chloro-2-methylphenyl)-2H-tetrazole-5-thione |
InChI |
InChI=1S/C8H7ClN4S/c1-5-2-3-6(9)4-7(5)13-8(14)10-11-12-13/h2-4H,1H3,(H,10,12,14) |
InChI-Schlüssel |
ZRVDUUCNXJBJHW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)Cl)N2C(=S)N=NN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[(3R,4R)-3-(Boc-amino)tetrahydro-2H-pyran-4-yl]methanol](/img/structure/B13680892.png)


![1-[4-(Trifluoromethoxy)benzyl]azetidine](/img/structure/B13680923.png)





![8-Methoxypyrido[3,4-d]pyrimidine](/img/structure/B13680947.png)
![4-Chloro-5-(trifluoromethyl)-1-[[2-(trimethylsilyl)ethoxy]methyl]-7-azaindole](/img/structure/B13680950.png)



